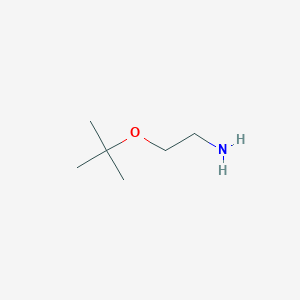

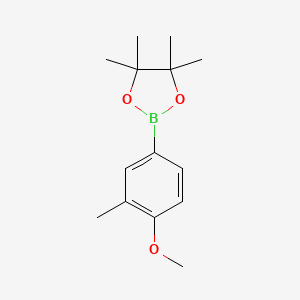

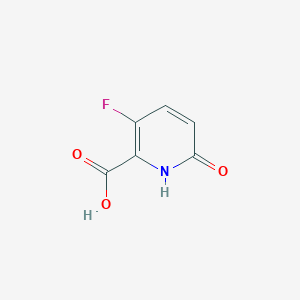

![molecular formula C8H5F3N2 B1323530 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-96-8](/img/structure/B1323530.png)

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

The compound 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a multifaceted molecule that serves as a building block in organic synthesis. It is characterized by the presence of a pyrrolopyridine core substituted with a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate biological activity.

Synthesis Analysis

The synthesis of trifluoromethylated pyrrolidines, which are structurally related to 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been achieved through a Cu(I)-catalyzed 1,3-dipolar cycloaddition with excellent stereoselectivity . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, involves a tandem C-F bond cleavage protocol, expanding the toolkit for constructing such compounds . Furthermore, a one-pot, three-component approach has been developed for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the versatility of methods available for constructing the pyrrolopyridine scaffold .

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine derivatives has been extensively studied. For instance, 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using various spectroscopic techniques and X-ray diffraction analysis, with its optimal molecular structure confirmed by density functional theory (DFT) calculations . This highlights the importance of computational methods in complementing experimental techniques to elucidate the structure of such compounds.

Chemical Reactions Analysis

The reactivity of trifluoromethylated pyrrolopyridine derivatives has been explored in various chemical reactions. For example, the reaction between 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione resulted in diastereomeric pyrrolines with high diastereoselectivity . Additionally, [3+2] cycloaddition reactions have been employed to synthesize hexahydropyrano[2,3-c]pyrrol-2-ones from trifluoromethylated pyrones . These studies demonstrate the rich chemistry of trifluoromethylated pyrrolopyridines and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal structure and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine provided insights into its physicochemical properties, including molecular electrostatic potentials and frontier molecular orbitals . Moreover, the synthesis of dihydro-1H-indeno[1,2-b]pyridines in trifluoroethanol highlights the role of solvent in affecting reaction outcomes and the potential for solvent recovery and reuse . The hydrogen bonding patterns in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines further illustrate the intermolecular interactions that can influence the properties of such compounds .

Scientific Research Applications

Agrochemicals

- Scientific Field : Agrochemistry

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : The use of TFMP derivatives has led to effective pest control, protecting crops and increasing yields .

Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Preparation of (trifluoromethyl)pyridyllithiums

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums .

- Methods of Application : This typically involves a metalation reaction .

- Results or Outcomes : The outcome is the production of (trifluoromethyl)pyridyllithiums .

Synthesis of Metal-Organic Frameworks (MOFs)

- Scientific Field : Materials Science

- Application Summary : 4-(Trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .

- Results or Outcomes : The outcome is the production of MOFs .

Synthesis of Methiodide Salts

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Trifluoromethyl)pyridine is used in the synthesis of methiodide salts .

- Results or Outcomes : The outcome is the production of methiodide salts .

Preparation of (trifluoromethyl)pyridyllithiums

- Scientific Field : Organic Chemistry

- Application Summary : 4-(Trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums .

- Methods of Application : This typically involves a metalation reaction .

- Results or Outcomes : The outcome is the production of (trifluoromethyl)pyridyllithiums .

Safety And Hazards

“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is considered hazardous. It’s classified as flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to handle it with protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVZAOBNZQKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251796 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1092579-96-8 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

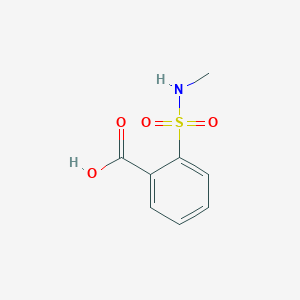

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

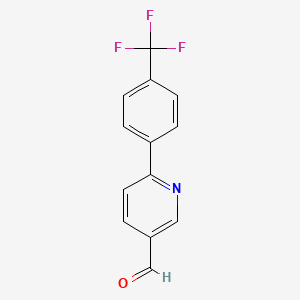

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)